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Introduction and Chemical Identity

Oleandrigenin is a cardiac glycoside aglycone and the primary active metabolite of oleandrin, which is
extracted from the medicinal plant Nerium oleander L. (family Apocynaceae). As a deglycosylated
derivative, oleandrigenin is formed through the metabolic removal of the sugar moiety from oleandrin in
human tissues, particularly in the liver and gastrointestinal tract [1] [2]. This biotransformation significantly
alters the compound's physicochemical properties, enhancing its lipophilic character and potentially
influencing its pharmacological activity and toxicological profile. Cardiac glycosides like oleandrigenin have
attracted considerable scientific interest due to their unique mechanism of action involving Na+/K+-
ATPase inhibition and their potential applications in cancer therapy, though their narrow therapeutic window

requires careful consideration [3] [4].

The structural characteristics of oleandrigenin contribute to its biological activity and pharmacokinetic
behavior. Unlike its parent compound oleandrin, oleandrigenin lacks the oleandrose sugar moiety, which
affects its receptor binding affinity, distribution patterns, and elimination kinetics [1]. Understanding these
structural-property relationships is essential for evaluating both the therapeutic potential and toxicity risks

associated with this compound.

Table 1: Fundamental Chemical Characteristics of Oleandrigenin
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Property Specification

Systematic IUPAC (3B,5B,16[3)-16-Acetoxy-3,14-dihydroxycard-20(22)-enolide [5]

Name

Alternative Names 16-O-Acetylgitoxigenin, Gitoxigenin 16-acetate, Oleandrisenin [5]

Molecular Formula C~25~H~36~0~6~ [5]

Average Mass 432.557 Da [5]

Monoisotopic Mass 432.25119 Da [5]

Structural Features Steroid nucleus with unsaturated lactone ring at C17, acetyloxy group at
C16 [2]

Solubility Profile Lipid-soluble [1]

Pharmacokinetic Properties

Absorption, Distribution, and Metabolism

The pharmacokinetic profile of oleandrigenin is characterized by its lipophilic nature, which significantly
influences its absorption, distribution, and elimination patterns. Following oral administration of oleandrin,
efficient absorption occurs across the gastrointestinal tract, with oleandrigenin being detected in the
bloodstream shortly after ingestion, indicating rapid biotransformation of the parent compound [1] [2]. The
conversion from oleandrin to oleandrigenin occurs primarily in human tissues, though not in plasma,
suggesting that hepatic metabolism and possibly gastrointestinal enzymes play crucial roles in this

metabolic process [2].

Distribution studies reveal that oleandrigenin demonstrates favorable tissue penetration capabilities. Of
particular therapeutic interest is its ability to cross the blood-brain barrier, suggesting potential applications
for central nervous system disorders and brain cancers [3]. The compound exhibits a complex distribution

pattern with accumulation in various tissues, including the heart, which may contribute to its cardiotoxic
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effects [1]. The volume of distribution is expected to be substantial due to the compound's lipophilicity,

though specific quantitative parameters in humans require further characterization.

Table 2: Pharmacokinetic and Toxicological Parameters of Oleandrigenin and Oleandrin

Parameter Oleandrigenin Oleandrin
Bioavailability Not quantitatively specified 7.0% (in rats) [6]
Toxic Blood Not explicitly specified 1-2 ng/ml (humans) [1]

Concentration

Fatal Blood Not explicitly specified ~20 ng/ml (humans) [1]
Concentration

Primary Metabolic Formed from oleandrin via Hepatic metabolism to

Pathway deglycosylation oleandrigenin [2]

Elimination Route Feces (major), Urine (minor) [2] Feces (major), Urine (minor) [2]
Plasma Half-Life Not quantitatively specified ~2 hours (oral), ~0.5 hours (1V) [2]

Elimination and Enterohepatic Circulation

The elimination kinetics of oleandrigenin involve both hepatic and renal pathways, with biliary excretion
representing the primary route of elimination [2]. This results in predominantly fecal excretion, which
significantly reduces renal exposure compared to hepatic exposure. Evidence suggests that oleandrigenin
may undergo enterohepatic recirculation, where the compound is excreted in bile, reabsorbed from the
gastrointestinal tract, and returned to the liver [1]. This recycling process may prolong the systemic

exposure and contribute to the compound's extended pharmacological and toxicological effects.

The clearance rate of oleandrigenin appears to be slower than that of its parent compound oleandrin,
potentially due to differences in protein binding, tissue distribution, or specific elimination mechanisms [1].
This prolonged clearance may have implications for both therapeutic efficacy and toxicity risk, particularly

in cases of chronic administration or overdose. Complete quantitative profiling of oleandrigenin's
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pharmacokinetic parameters in humans remains an area requiring further research, as current understanding

is derived primarily from animal studies and case reports of oleander poisoning [1].

Analytical Methods and Experimental Protocols

UPLC-MS/MS Protocol for Quantification

The ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method
represents the current gold standard for sensitive and specific detection and quantification of oleandrigenin in
biological matrices. This protocol enables researchers to obtain precise measurements of oleandrigenin
concentrations in plasma, tissue homogenates, and other biological samples, supporting pharmacokinetic

studies and toxicological assessments [6].

e Chromatographic Conditions: Utilize a UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 ym)
maintained at 40°C. The mobile phase should consist of acetonitrile-water with 0.1% formic acid,
using a gradient elution method increasing acetonitrile from 10% to 90% over 2.5 minutes, with a flow
rate of 0.4 mL/min and total run time of 4 minutes [6].

e Mass Spectrometric Conditions: Employ electrospray ionization (ESI) in positive ion mode with
multiple reaction monitoring (MRM). For oleandrin (the precursor to oleandrigenin), monitor the
transition m/z 577 — 145 with cone voltage 30 V and collision voltage 22 V. Use an internal standard
such as curdione (m/z 237 — 135) for quantification accuracy [6].

e Sample Preparation: Extract biological samples using liquid-liquid extraction with ethyl acetate.
Prepare standard curves in blank matrix (plasma) spiked with known concentrations of analytical
standards, typically ranging from 0.5 to 1000 ng/mL. Validate the method for selectivity, precision,
accuracy, and recovery according to regulatory guidelines [6].

Metabolic Conversion Assay

To experimentally investigate the biotransformation of oleandrin to oleandrigenin, researchers can employ

an in vitro metabolic stability assay using liver microsomes or hepatocyte cultures.

¢ Incubation System: Prepare liver microsomes (human or animal) suspended in potassium
phosphate buffer (100 mM, pH 7.4) containing magnesium chloride (5 mM). Add oleandrin substrate
at concentrations typically ranging from 1-10 yM [1] [2].
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¢ Reaction Initiation: Start the metabolic reaction by adding NADPH regenerating system (1 mM
NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase) to provide
essential cofactors for cytochrome P450 enzymes [1].

¢ Sample Collection and Analysis: Terminate reactions at predetermined time points (0, 5, 15, 30, 60
minutes) by adding ice-cold acetonitrile. Remove precipitated proteins by centrifugation and analyze
the supernatant using the UPLC-MS/MS method described above to quantify the formation of
oleandrigenin over time [6] [2].

¢ Kinetic Analysis: Calculate metabolic formation rates and determine kinetic parameters (V~max~,
K~m~) using appropriate nonlinear regression models to quantify the enzymatic efficiency of
oleandrigenin formation [1].

Pharmacological Mechanisms and Therapeutic
Potential

Molecular Mechanisms of Action

Oleandrigenin exerts its primary pharmacological effects through specific inhibition of the Na+/K+-ATPase
pump, a critical transmembrane ion transporter responsible for maintaining cellular electrochemical gradients
[4]. This binding interaction occurs at the a-subunit of the pump, particularly affecting the al and a3
isoforms that are frequently overexpressed in various cancer types [4]. The inhibition of Na+/K+-ATPase
leads to intracellular sodium accumulation, which subsequently alters calcium homeostasis through the
sodium-calcium exchanger, resulting in increased intracellular calcium concentrations that can modulate

various signaling pathways and, at higher concentrations, induce apoptosis [3] [4].

Beyond this primary mechanism, oleandrigenin influences multiple signaling cascades implicated in cell
proliferation, survival, and metastasis. The compound has been shown to suppress the signal transducer
and activator of transcription 3 (STAT-3) signaling pathway, which plays a crucial role in cancer cell
invasion and metastasis [4]. This inhibition leads to downstream effects including reduced expression of
transcription factors such as OCT3/4 and [(-catenin, as well as decreased activity of matrix
metalloproteinase-9 (MMP-9), ultimately resulting in impaired invasive capacity of cancer cells [4].
Additionally, oleandrigenin modulates other pathways including NF-kB, PI3K/Akt, and MAPK cascades,

which collectively contribute to its pleiotropic effects on cancer cell viability and proliferation [3].
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Diagram 1: Oleandrigenin's multi-target mechanisms affecting cancer cell survival and metastasis. Key

pathways include Na+/K+-ATPase inhibition and STAT-3 signaling suppression.
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Anticancer Activities and Signaling Pathways

Oleandrigenin demonstrates potent anticancer activity at nanomolar concentrations against various cancer
cell lines, including highly metastatic MDA-MB-231 breast cancer cells and radiotherapy-resistant variants
[4]. The compound effectively inhibits colony formation and cellular invasion at concentrations below its
IC~50~ for general cell viability, suggesting specific anti-proliferative and anti-metastatic properties rather
than generalized cytotoxicity [4]. This selective anticancer effect is particularly valuable from a therapeutic

perspective, as it may allow for effective tumor suppression with reduced collateral damage to normal cells.

The anti-invasive properties of oleandrigenin represent one of its most promising therapeutic attributes.
Through inhibition of the STAT-3 signaling pathway, oleandrigenin downregulates key molecular mediators
of metastasis including OCT3/4, B-catenin, and matrix metalloproteinase-9 (MMP-9) [4]. This multi-factorial
approach to limiting cancer spread is complemented by the compound's effects on other pathways implicated
in tumor progression, including PI3K/Akt modulation and NF-kB suppression [3]. The convergence of
these signaling influences results in comprehensive anticancer activity targeting both primary tumor growth

and metastatic dissemination.
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Diagram 2: Oleandrigenin's effect on cancer invasion and metastasis through STAT-3 pathway inhibition,
dffecting key mediators including OCT3/4, 3-catenin, and MMP-9.

Research Implications and Future Directions
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The investigation of oleandrigenin as a potential therapeutic agent faces the significant challenge of its
narrow therapeutic window, which is characteristic of cardiac glycosides [1] [3]. Future research should
focus on structural optimization through medicinal chemistry approaches to develop analogs with
improved safety profiles while maintaining anticancer efficacy. Promising strategies include modifying the
lactone ring, steroid nucleus, or functional groups to alter receptor binding affinity and pharmacokinetic
properties [1]. Additionally, formulation approaches such as liposomal encapsulation, nanoparticle delivery
systems, or prodrug strategies may enhance targeted delivery to tumor tissues while minimizing exposure to

sensitive organs like the heart [1].

From a clinical development perspective, combination therapies represent another attractive avenue for
investigation. Oleandrigenin may potentially synergize with conventional chemotherapeutic agents or
radiotherapy, allowing for dose reduction while maintaining or enhancing antitumor efficacy [4]. The
compound's ability to inhibit STAT-3 signaling suggests potential utility in overcoming treatment resistance
in various cancer types [4]. As research progresses, comprehensive toxicological profiling and rigorous
pharmacokinetic studies in relevant animal models will be essential to establish safe dosing parameters and

identify potential organ-specific toxicities before clinical translation can be considered [1] [3].

Table 3: Experimental Data on Anticancer Effects of Oleandrin and Related Compounds

Parameter Oleandrin Odoroside A Experimental Context
IC~50~ MDA-MB-231 72 nM [4] 183 nM [4] Breast cancer cell viability
IC~50~ Endothelial 35 nM [4] 127 nM [4] Normal cell toxicity

Cells

Anti-invasive Effect

STAT-3 Inhibition

MMP-9 Activity
Reduction

Significant at 1-50
nM [4]

Observed at 50 nM
[4]

Observed at 50 nM
[4]

Significant at 1-100
nM [4]

Observed at 100 nM
(4]

Observed at 100 nM
(4]

assessment

Matrigel invasion assay

Phospho-STAT-3 reduction

Gelatin zymography
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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